(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
The compound “(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone” features a bicyclic pyrimidine core fused with a cycloheptane ring, stabilized by an epimino bridge at the 5R,8S stereochemical configuration. The methanone group is substituted with a 5-methylthiophen-2-yl moiety, introducing sulfur-containing aromaticity, which may enhance lipophilicity and electronic interactions in biological systems . This structural complexity is characteristic of pharmacologically active molecules targeting enzymes or receptors with stringent steric and electronic requirements.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-2-5-14(20-9)15(19)18-10-3-4-13(18)11-7-16-8-17-12(11)6-10/h2,5,7-8,10,13H,3-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGJITMWBTWSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 248.35 g/mol. The structure features a thiophene ring and a pyrimidine derivative which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications:
- Antitumor Activity : Similar compounds within the class of phenothiazines have demonstrated antitumor effects against various cancer cell lines. For instance, studies indicated that certain phenothiazine derivatives exhibit significant cytotoxicity against HEp-2 tumor cells with varying TCID50 values depending on structural modifications .
- Antimicrobial Properties : Compounds with thiophene moieties have been investigated for their antimicrobial properties. The presence of the methylthiophene group may enhance the compound's ability to inhibit bacterial growth or act as an antifungal agent.
- Neuroprotective Effects : Research has indicated that certain derivatives of pyrimidine can exhibit neuroprotective properties. Investigations into related compounds suggest that they may help in protecting neuronal cells from oxidative stress and apoptosis.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors or other cellular receptors implicated in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Thiophene Hybrids
Several compounds share the pyrimidine-thiophene scaffold but differ in substituents and ring systems:
- (4-(Thiazol-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone: Replaces the 5-methylthiophen-2-yl group with a 4-(thiazol-2-yloxy)phenyl moiety.
- 2-(Alkylthio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-(5H)-ones: Features a thieno-pyrimidine core with alkylthio substituents. The absence of a methanone bridge and the presence of sulfur in the thiophene ring suggest differences in conformational flexibility and redox stability .
- (2-Amino-4-phenylpyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone: Retains the pyrimidine-methanone framework but substitutes the bicyclic system with a simpler pyrimidine ring. The hydroxyl and methyl groups on the phenyl ring may influence solubility and metabolic pathways .
Pharmacological Activity Comparisons
While direct biological data for the target compound is unavailable, structural analogues provide insights:
- Anti-HIV Activity: Pyrimidine derivatives like piroxicam analogs (EC50: 20–25 µM) demonstrate inhibition of HIV integrase via interactions similar to raltegravir . The target compound’s bicyclic system may enhance binding affinity compared to monocyclic analogues.
- Antitumor Potential: Thieno[2,3-d]pyrimidin-4-ones exhibit antitumor activity, with alkylthio substituents modulating cytotoxicity. The 5-methylthiophen-2-yl group in the target compound could improve membrane permeability relative to bulkier substituents .
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
